![molecular formula C24H29Cl2NO B2782451 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 478041-26-8](/img/structure/B2782451.png)
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H29Cl2NO . It is offered by various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation . The catalyst is prepared via a two-step procedure and is reusable . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, such as this compound, involves a reaction known as direct condensation . This reaction occurs between carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has been used in a variety of scientific research applications, including cancer research, drug development, and environmental studies. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In drug development, this compound has been studied for its potential to act as an anti-inflammatory agent. In environmental studies, this compound has been used to study the effects of pollutants on aquatic organisms.
作用機序
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators. This compound binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the reaction and thus inhibiting the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in a variety of physiological processes, including inflammation, pain, and fever. This compound has also been shown to inhibit the synthesis of other inflammatory mediators, such as leukotrienes and prostacyclins. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has several advantages for laboratory experiments. It is relatively stable and can be easily synthesized in a laboratory setting. Additionally, this compound is relatively non-toxic, making it safe for laboratory use. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, making it difficult to study its effects in aquatic organisms.
将来の方向性
There are a variety of potential future directions for 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide research. One potential direction is to study the long-term effects of this compound on cancer cells. Additionally, this compound could be studied for its potential to act as an anti-inflammatory agent in other diseases, such as arthritis and asthma. Furthermore, this compound could be studied for its potential to act as an anti-inflammatory agent in aquatic organisms. Finally, this compound could be studied for its potential to act as an antioxidant, which could be beneficial in the prevention of oxidative stress-related diseases.
合成法
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be synthesized via a two-step process. The first step involves the reaction of 4-pentylcyclohexylbenzene and 2,4-dichlorobenzonitrile in the presence of sodium hydroxide and a catalytic amount of palladium acetate. The second step involves the reaction of the product from the first step with 2-chlorobenzoic acid in the presence of sodium hydroxide and a catalytic amount of palladium acetate. This results in the formation of this compound.
特性
IUPAC Name |
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)27-24(28)22-15-12-20(25)16-23(22)26/h10-18H,2-9H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOGFLTYOIMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)
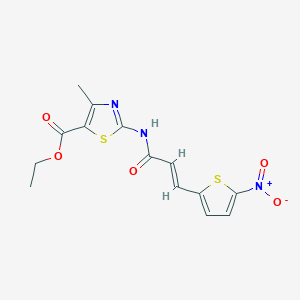

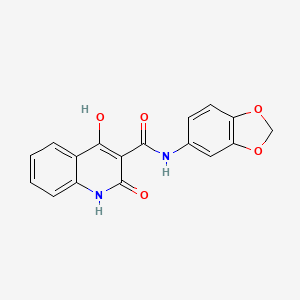


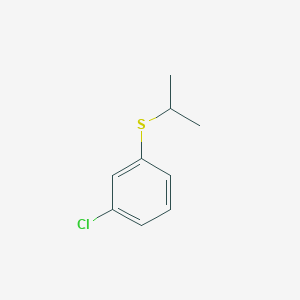
![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)

![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
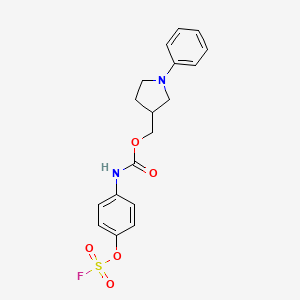

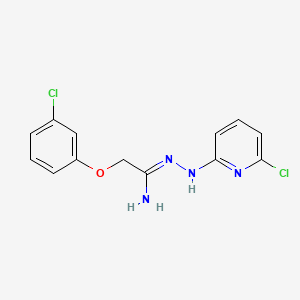
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)